Preussomerin EG3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

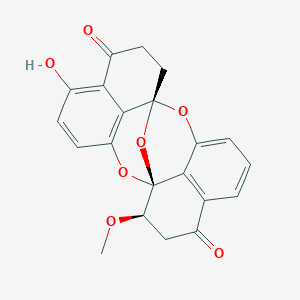

Preussomerin EG3 is a natural product found in Edenia gomezpompae with data available.

Aplicaciones Científicas De Investigación

Introduction to Preussomerin EG3

This compound is a naphthoquinone spiroketal compound derived from the endophytic fungus Edenia gomezpompae. This compound, along with its analogs, has garnered attention for its significant biological activities, particularly in the context of agricultural applications and potential therapeutic uses. The compound's structure is characterized by a complex arrangement of oxygenated functionalities, which contribute to its bioactivity.

Agricultural Uses

Fungicidal Activity

this compound exhibits significant antifungal properties against various phytopathogenic fungi. In studies, it demonstrated growth inhibition against pathogens such as Fusarium oxysporum, Alternaria solani, and oomycetes like Phytophthora capsici and Phytophthora parasitica. The IC50 values for these pathogens ranged from 20 to 170 µg/mL, indicating strong bioactivity compared to traditional fungicides like Captan .

| Pathogen | IC50 (µg/mL) | Inhibition (%) at 100 µg/mL |

|---|---|---|

| Fusarium oxysporum | 20 | 100% |

| Alternaria solani | 170 | Significant inhibition |

| Phytophthora capsici | 30 | 100% |

| Phytophthora parasitica | 25 | 100% |

Herbicidal Potential

The compound also shows promise as a herbicide, with studies indicating moderate inhibition of intact mitochondrial respiration in plants. This suggests potential applications in controlling weed growth in agricultural settings .

Pharmaceutical Applications

Antimicrobial Properties

Beyond fungicidal activity, this compound has been investigated for its broad-spectrum antimicrobial effects. It has shown efficacy against various microorganisms, making it a candidate for developing new antimicrobial agents .

Potential Therapeutic Uses

Research into the therapeutic applications of this compound is ongoing, particularly regarding its anti-inflammatory and anticancer properties. The compound's ability to modulate biological pathways could lead to novel treatments for diseases influenced by oxidative stress and inflammation .

Biochemical Research

This compound serves as a valuable tool in biochemical research due to its unique structure and bioactivity. It can be used to study cellular mechanisms affected by naphthoquinones and their derivatives, providing insights into their roles in plant defense mechanisms and potential therapeutic interventions .

Case Study 1: Antifungal Efficacy

A study conducted by Macias-Rubalcava et al. (2008) evaluated the antifungal activity of this compound against several phytopathogenic fungi. The results indicated that at concentrations of 100 µg/mL, the compound achieved complete growth inhibition of Phytophthora capsici and Fusarium oxysporum, outperforming commercial fungicides .

Case Study 2: Herbicidal Activity

Research published in Phytochemistry highlighted the herbicidal potential of this compound. The study demonstrated that the compound inhibited mitochondrial respiration in plant cells, suggesting a mechanism through which it could control weed populations effectively .

Análisis De Reacciones Químicas

Photochemical Reaction Mechanism

The core transformation involves a naphthoquinone substrate undergoing a stereoretentive photochemical process:

-

Key steps :

This mechanism avoids racemization despite the conformational mobility introduced by the spiroacetal oxygen .

Substrate Design and Optimization

Critical modifications to the naphthoquinone substrate improved reaction efficiency:

-

Bromine substitution at the ortho position enhanced reaction rates by enforcing a planar transition state (entropic effect).

-

Alkyl groups (e.g., isopropyl) stabilized intermediates via hyperconjugation, facilitating SET .

| Entry | Substrate (R) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | H | 3.5 h | 25 | Low efficiency |

| 2 | Me | 1 h | 56 | Improved yield |

| 3 | i-Pr | 15 min | 78 | Optimal substrate |

Step 1: Mitsunobu Coupling

-

Tetralone (R)-18 and bromonaphthol 19 were coupled using ADDP/Bu₃P to yield enantiomerically pure tetralone (S)-20 (>99% ee) .

Step 2: Oxidation and Photocyclization

-

(S)-20 was oxidized to naphthoquinone (S)-17 , then irradiated (448 nm LED) to form spiroacetal 21 (83% yield, >99% ee) .

Step 3: Deprotection and Functionalization

-

Hydrogenolysis of 22 removed benzyl and bromine groups, yielding phenol 16 . Subsequent oxidation and acetylation gave quinone 24 .

Step 4: Final Redox Reaction

-

Treatment of 24 with K₂CO₃/MeOH induced intramolecular redox cyclization, forming Preussomerin EG3 (5) in 85% yield .

Conversion to Preussomerin EG1 and EG2

-

EG3 → EG1 : β-Elimination of methanol using TMSOTf/Et₃N, followed by hydrolysis, yielded EG1 (3) (83% over 2 steps) .

-

EG3 → EG2 : Epoxidation with t-BuOOH/TBD and reductive opening with Zn/AcOH produced EG2 (4) (88% yield) .

Spectroscopic Validation

-

X-ray crystallography confirmed the structures of synthetic EG3 and EG2.

-

[α]D values matched natural samples in sign but differed in magnitude, likely due to impurities in natural isolates .

Reaction Challenges and Solutions

-

Low oxidation efficiency : Additives like Et₃N stabilized intermediates during debromination .

-

Unwanted adducts : Methanol addition to EG1 was suppressed using TMSOTf for selective β-elimination .

Table 1: Key Intermediates and Yields

| Compound | Role | Yield (%) | Purity (ee) |

|---|---|---|---|

| (S)-20 | Tetralone intermediate | 95 | >99% |

| (S)-17 | Photoreaction substrate | 90 | >99% |

| 24 | Quinone precursor | 83 | 98% |

Table 2: Comparative Yields of Preussomerins

| Compound | Synthetic Yield (%) | Natural [α]D (synthetic) |

|---|---|---|

| EG1 (3) | 83 | -248 (vs. -212 reported) |

| EG2 (4) | 88 | -196 (vs. -168 reported) |

| EG3 (5) | 85 | -183 (vs. -155 reported) |

This synthesis demonstrates the power of photochemical strategies in accessing complex natural products with high stereocontrol . The methodology could enable further studies on preussomerin bioactivity and derivatives.

Propiedades

Fórmula molecular |

C21H16O7 |

|---|---|

Peso molecular |

380.3 g/mol |

Nombre IUPAC |

(1S,11R,20R)-6-hydroxy-20-methoxy-2,12,21-trioxahexacyclo[9.9.1.11,13.13,7.011,23.017,22]tricosa-3(23),4,6,13,15,17(22)-hexaene-8,18-dione |

InChI |

InChI=1S/C21H16O7/c1-25-16-9-13(24)10-3-2-4-14-18(10)21(16)27-15-6-5-11(22)17-12(23)7-8-20(26-14,28-21)19(15)17/h2-6,16,22H,7-9H2,1H3/t16-,20-,21-/m1/s1 |

Clave InChI |

TVCMYNVBJFGZDU-MAODMQOUSA-N |

SMILES isomérico |

CO[C@@H]1CC(=O)C2=C3[C@@]14OC5=C6C(=C(C=C5)O)C(=O)CC[C@]6(O4)OC3=CC=C2 |

SMILES canónico |

COC1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)CCC6(O4)OC3=CC=C2 |

Sinónimos |

preussomerin EG3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.